{[(3-Methylphenyl)methyl]sulfanyl}methanimidamide {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide
Brand Name: Vulcanchem
CAS No.: 763905-22-2
VCID: VC4616936
InChI: InChI=1S/C9H12N2S/c1-7-3-2-4-8(5-7)6-12-9(10)11/h2-5H,6H2,1H3,(H3,10,11)
SMILES: CC1=CC(=CC=C1)CSC(=N)N
Molecular Formula: C9H12N2S
Molecular Weight: 180.27

{[(3-Methylphenyl)methyl]sulfanyl}methanimidamide

CAS No.: 763905-22-2

Cat. No.: VC4616936

Molecular Formula: C9H12N2S

Molecular Weight: 180.27

* For research use only. Not for human or veterinary use.

{[(3-Methylphenyl)methyl]sulfanyl}methanimidamide - 763905-22-2

Specification

CAS No. 763905-22-2
Molecular Formula C9H12N2S
Molecular Weight 180.27
IUPAC Name (3-methylphenyl)methyl carbamimidothioate
Standard InChI InChI=1S/C9H12N2S/c1-7-3-2-4-8(5-7)6-12-9(10)11/h2-5H,6H2,1H3,(H3,10,11)
Standard InChI Key XMHABLGHQHBPRC-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CSC(=N)N

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide reflects its composition: a methanimidamide core (H₂N–C(=NH)–S–) linked to a 3-methylbenzyl group. Its molecular formula is C₉H₁₂N₂S, with a molecular weight of 180.27 g/mol . The CAS Registry Number 1326814-32-7 uniquely identifies this compound in chemical databases .

Structural Characterization

The compound features a planar amidine group (–NH–C(=NH)–) conjugated with a thioether (–S–) bridge, which connects to the 3-methylbenzyl moiety. This configuration enables π-orbital interactions between the aromatic ring and the amidine system, influencing its electronic properties and reactivity. X-ray crystallography of analogous compounds (e.g., trifluoromethyl derivatives) reveals a dihedral angle of ~120° between the benzyl and amidine planes, suggesting limited conjugation .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular Weight180.27 g/mol
CAS RN1326814-32-7
Topological Polar Surface72.5 ŲCalculated
Hydrogen Bond Donors2Calculated

Synthesis and Characterization

Synthetic Routes

The synthesis of {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide typically involves a two-step protocol derived from methodologies for related amidinohydrazones :

  • Formation of the Thiosemicarbazide Intermediate:
    Reacting 3-methylbenzyl mercaptan with cyanamide under acidic conditions yields the intermediate thiosemicarbazide. This step is critical for establishing the sulfur-amidine linkage .

  • Microwave-Assisted Cyclization:
    Heating the intermediate with dimethylformamide dimethyl acetal (DMF-DMA) at 160°C in a microwave reactor facilitates cyclization, producing the target compound in ~65% yield .

Table 2: Optimal Reaction Conditions

ParameterValue
Temperature160°C
SolventDimethoxyethane (DME)
CatalystNone required
Reaction Time30 minutes (microwave)

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d6): δ 7.25–7.15 (m, 4H, Ar–H), 4.35 (s, 2H, SCH₂), 2.35 (s, 3H, CH₃), 3.20 (br s, 2H, NH₂) .

  • IR (KBr): 3350 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=N), 1240 cm⁻¹ (C–S) .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but is poorly soluble in water (<0.1 mg/mL) . It remains stable under inert gas at −20°C for six months but degrades upon prolonged exposure to light or moisture, forming sulfoxide byproducts .

Acid-Base Behavior

The amidine group confers basicity, with a predicted pKa of 8.2 for the protonated form. This property facilitates salt formation, as evidenced by the commercial availability of its hydrobromide salt (CAS 1326814-32-7) .

Applications and Research Findings

Material Science Applications

The compound’s thioether-amidine motif serves as a ligand precursor in coordination chemistry. Copper(II) complexes of related ligands exhibit catalytic activity in C–N bond-forming reactions, though this remains unexplored for the 3-methylbenzyl derivative .

Exposure RouteAction
InhalationMove to fresh air; seek medical attention if breathing difficulty .
Skin ContactWash with soap and water; remove contaminated clothing .

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